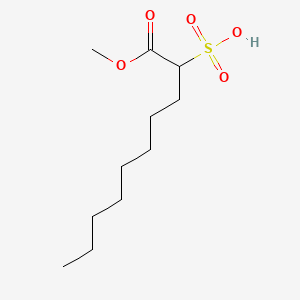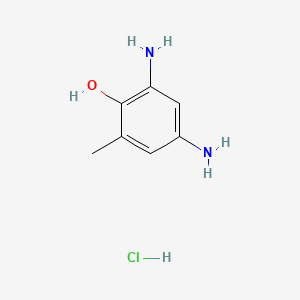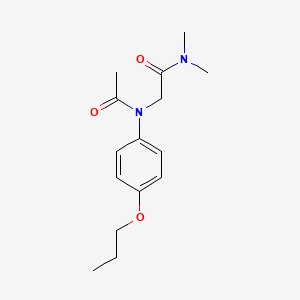
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- typically involves the acetylation of aniline derivatives. One common method is the reaction of aniline with acetic anhydride in the presence of a catalyst such as zinc acetate under microwave irradiation . This method is considered green and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes using acetic anhydride and aniline derivatives. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The use of advanced catalysts and reaction conditions helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, rubber accelerators, and other organic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Mecanismo De Acción
The mechanism of action of Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, it may interact with the serotonergic and cannabinoid systems, contributing to its analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
Paracetamol (Acetaminophen): Another acetanilide derivative with analgesic and antipyretic properties.
Phenacetin: An older analgesic and antipyretic compound, now largely replaced by safer alternatives.
N-phenylacetamide: A simpler derivative of acetanilide with similar chemical properties.
Uniqueness
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-propoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dimethylcarbamoylmethyl and propoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
92700-22-6 |
|---|---|
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-(N-acetyl-4-propoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C15H22N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h6-9H,5,10-11H2,1-4H3 |
Clave InChI |
KUFRFGBAWQJZBI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


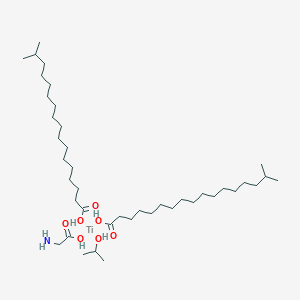

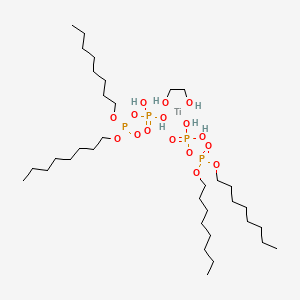
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
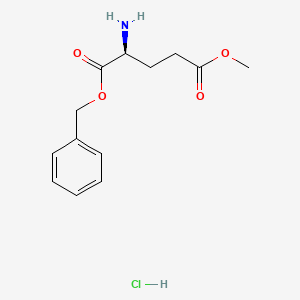
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
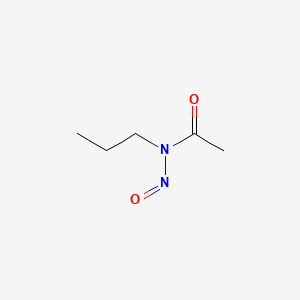
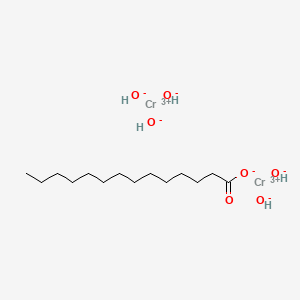

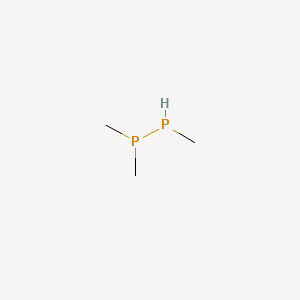
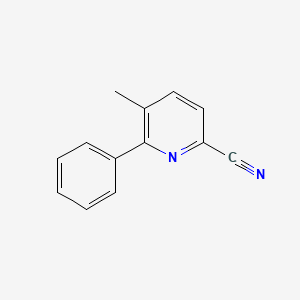
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
